Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate
Description
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate is a halogenated indazole derivative characterized by a fluorine atom at position 6, an iodine atom at position 3, and a methyl ester group at position 4 of the indazole core. Indazoles are heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring, which are of significant interest in medicinal chemistry due to their bioisosteric properties with other nitrogen-containing heterocycles like indoles and benzimidazoles.
Properties
IUPAC Name |
methyl 6-fluoro-3-iodo-2H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRSKXPFSOCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646379 | |
| Record name | Methyl 6-fluoro-3-iodo-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-81-3 | |
| Record name | Methyl 6-fluoro-3-iodo-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Intermediate Formation
The synthesis often begins with commercially available fluoro-substituted aromatic amines or anilines, such as 2-fluoroaniline, which serve as the fluorine source at the 6-position of the indazole ring. The iodine substituent at the 3-position is introduced via halogenation reactions or through the use of iodinated precursors.
A representative synthetic route involves nucleophilic substitution reactions where 2-fluoroaniline reacts with iodinated phenolic compounds under basic conditions (e.g., potassium carbonate) to form key intermediates. These intermediates then undergo cyclization to form the indazole ring system.
Cyclization to Form the Indazole Ring
Cyclization is commonly achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions. This step closes the ring structure, forming the 1H-indazole core with the fluorine and iodine substituents positioned appropriately.
Iodination Techniques
Iodination at the 3-position can be performed using copper(I) iodide catalysis in the presence of potassium iodide and phase transfer catalysts such as tetra-(n-butyl)ammonium iodide. This reaction is typically conducted in solvents like 1,4-dioxane at reflux temperatures for extended periods (e.g., 48 hours) to ensure high conversion. The process yields 6-fluoro-3-iodo-1H-indazole intermediates in good yields (around 85%).
Introduction of the Methyl Ester Group at the 4-Carboxylate Position
The methyl ester functionality at the 4-position is introduced by esterification of the corresponding carboxylic acid or via direct functionalization during or after ring formation. Hydroxylation at the 4-position can precede esterification, often using oxidizing agents like hydrogen peroxide (H2O2) in the presence of catalysts to introduce hydroxyl groups that can be subsequently converted to esters.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Formation of intermediate | 2-fluoroaniline, 2-iodophenol, K2CO3 | Room temp to mild heating | - | Base-mediated substitution |
| Cyclization | Ring closure | Phosphorus oxychloride (POCl3) | Reflux | - | Formation of indazole core |
| Iodination at 3-position | Halogenation | CuI, KI, tetra-(n-butyl)ammonium iodide, N,N-dimethylethylenediamine | Reflux in 1,4-dioxane, 48 h | ~85 | High regioselectivity for 3-iodo substitution |
| Hydroxylation at 4-position | Oxidation | H2O2 with catalyst | Mild conditions | - | Precedes esterification |
| Esterification | Formation of methyl ester | Methanol or methylating agents | Acidic or basic catalysis | - | Final step to introduce methyl ester |
Research Findings and Considerations
- The iodination step is critical and benefits from copper(I) catalysis combined with phase transfer agents to achieve high yield and selectivity.
- Cyclization using POCl3 is a well-established method for indazole ring formation and ensures the correct positioning of substituents.
- The oxidative C–H amination method offers a promising alternative for synthesizing 3-substituted indazoles, potentially applicable to this compound with further optimization.
- Purification typically involves filtration, solvent extraction, and recrystallization from solvents such as acetonitrile to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indazoles, biaryl compounds, and other functionalized derivatives.
Scientific Research Applications
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Effects
The compound’s activity and physicochemical properties are heavily influenced by the positions and types of substituents. Key analogs include:
- Fluorine at position 6 increases electronegativity, improving metabolic stability relative to non-fluorinated derivatives .
- Ester vs. Acid : The methyl ester group in the target compound may act as a prodrug moiety, unlike the carboxylic acid in 6-Fluoro-1H-indazole-4-carboxylic acid, which could reduce cell permeability due to ionization at physiological pH .
Data Tables
Table 1: Physicochemical Properties of Selected Indazole Derivatives
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate | 336.09 | 2.8 | 0.12 |
| Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | 288.21 | 3.1 | 0.08 |
| 6-Fluoro-1H-indazole-4-carboxylic acid | 196.14 | 1.5 | 1.20 |
Biological Activity
Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a unique indazole core substituted with fluorine and iodine atoms. These halogen substituents are known to enhance the compound's binding affinity to various biological targets, making it a valuable scaffold for drug development.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The presence of fluorine and iodine atoms increases the compound's lipophilicity and binding affinity, which may lead to inhibition or activation of critical signaling pathways involved in cancer progression and inflammation.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential as an ATP-competitive inhibitor for various kinases, including c-MET, which is implicated in cancer metastasis.
- Induction of Apoptosis : Studies indicate that it can promote apoptosis in cancer cells by modulating the expression of key proteins such as Bcl-2 and Bax, affecting the p53/MDM2 pathway .
- Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on various studies:
| Biological Activity | Target/Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Antitumor Activity | K562 (Leukemia) | 5.15 | Selective for normal cells (HEK-293: IC50 = 33.2 µM) |
| Apoptosis Induction | K562 Cells | N/A | Affects Bcl2 family proteins; induces apoptosis in a dose-dependent manner |
| Cell Cycle Distribution | K562 Cells | N/A | Increases G0/G1 phase population; decreases S phase cells |
| Kinase Inhibition | c-MET | 90 nM (D1228V) | Significant binding affinity; potential for targeted therapy |
Study on Antitumor Activity
A recent study focused on the antitumor effects of this compound against the K562 leukemia cell line. The compound exhibited an IC50 value of 5.15 µM, demonstrating promising selectivity against cancer cells compared to normal cells (IC50 = 33.2 µM for HEK-293). The mechanism involved apoptosis induction through modulation of Bcl2 family proteins and disruption of the p53/MDM2 interaction .
Mechanistic Insights
Further investigations revealed that treatment with this compound led to increased levels of pro-apoptotic Bax protein while decreasing anti-apoptotic Bcl2 levels. Additionally, flow cytometry analysis indicated that treatment resulted in a significant increase in early and late apoptosis rates in K562 cells .
Q & A
Q. What are the recommended safety protocols when handling Methyl 6-fluoro-3-iodo-1H-indazole-4-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential respiratory hazards .
- Emergency Measures: In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention. For ingestion, do not induce vomiting; rinse mouth and consult a physician .
- Waste Disposal: Segregate chemical waste in labeled containers and coordinate with certified hazardous waste management services to avoid environmental contamination .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (expected ~295.08 g/mol) and isotopic patterns from iodine .
- X-ray Crystallography: Employ SHELX software for structure refinement, particularly to resolve heavy-atom (iodine) effects and confirm crystal packing .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for improved regioselectivity?
Methodological Answer:
- Iodination Strategies: Optimize electrophilic iodination (e.g., NIS in acidic media) at the 3-position by controlling temperature (0–25°C) and monitoring via TLC .
- Fluorine Incorporation: Introduce fluorine early via directed ortho-metalation or halogen-exchange reactions to avoid competing substitution .
- Purification: Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H2O) to isolate high-purity product (>95%) .
Q. How should researchers address discrepancies in solubility data for this compound across different solvent systems?
Methodological Answer:
- Controlled Solubility Testing: Conduct parallel experiments in anhydrous DMSO, DMF, and THF under inert atmospheres to minimize hydrolysis .
- Analytical Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity post-solubility testing.
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to detect polymorphic forms that may influence solubility .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?
Methodological Answer:
- Heavy-Atom Effects: Iodine causes strong X-ray absorption; apply multi-scan corrections (SADABS) during data collection and refine using SHELXL .
- Disorder Modeling: For flexible ester groups, use constrained refinement (DFIX/ISOR) in SHELX to stabilize thermal parameters .
- Twinned Crystals: Test for twinning (PLATON) and apply twin-law refinement if required .
Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?
Methodological Answer:
- Iodine as a Leaving Group: Utilize palladium-catalyzed Suzuki-Miyaura couplings (Pd(PPh3)4, K2CO3, DME/H2O) for biaryl synthesis.
- Fluorine Stability: Ensure reaction conditions (pH < 10, T < 100°C) preserve the fluorine substituent .
- Monitoring: Track reaction progress via LC-MS to detect intermediates and optimize catalyst loading (1–5 mol%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
